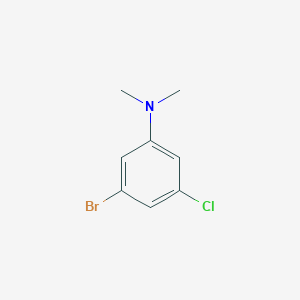

3-Bromo-5-chloro-N,N-dimethylaniline

Description

Properties

IUPAC Name |

3-bromo-5-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWLLXFIAWAKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N,N-dimethylaniline typically involves the bromination and chlorination of N,N-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylaniline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-rich aromatic ring facilitates substitution reactions, particularly at halogenated positions. The bromine atom (weaker C–Br bond) is more reactive than chlorine under NAS conditions.

Key Reactions:

Mechanistic Notes :

-

Bromine’s superior leaving-group ability drives its substitution over chlorine.

-

Steric hindrance from the dimethylamino group directs substitutions to the 3-position.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, while chlorine typically remains inert under mild conditions.

Example Reactions:

Key Insight :

-

Chlorine retention enables sequential functionalization. For example, bromine can be replaced first, followed by chlorination or oxidation.

Oxidation and Reduction

The dimethylamino group and halogens influence redox behavior:

Oxidation:

-

Dimethylamino group : Forms N-oxide derivatives under mild conditions (e.g., H₂O₂, AcOH) .

-

Halogens : Bromine can oxidize to BrO⁻ under strong conditions (e.g., KMnO₄, H₂SO₄), but this is uncommon due to competing ring degradation.

Reduction:

-

Catalytic Hydrogenation : H₂/Pd-C selectively reduces halogens (Br > Cl) to hydrogen, yielding 3-chloro-N,N-dimethylaniline .

-

LiAlH₄ : Reduces the aromatic ring only under extreme conditions (>150°C) .

Halogen Exchange Reactions

Thionyl halides (SOCl₂, SOBr₂) enable halogen scrambling at elevated temperatures:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| SOBr₂ | 80°C, DCM | 3,5-Dibromo-N,N-dimethylaniline | Br replaces Cl | |

| SOCl₂ | 120°C, THF | 3-Bromo-5-chloro-N,N-dimethylaniline | Minimal exchange |

Regioselectivity : Bromine preferentially replaces chlorine at the 5-position due to steric and electronic effects .

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight trends:

Takeaway : Bromine’s reactivity dominates, but chlorine can participate under forcing conditions.

Stability and Degradation

Scientific Research Applications

Organic Synthesis

3-Bromo-5-chloro-N,N-dimethylaniline serves as an important intermediate in organic synthesis. Its bromine and chlorine substituents make it a valuable building block for further chemical transformations.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse amines.

- Coupling Reactions : It participates in coupling reactions to form biaryl compounds, which are significant in materials science and pharmaceuticals.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Studies indicate that modifications to the aniline structure can enhance activity against specific bacterial strains, making it a candidate for developing new antibiotics.

Dye Production

The compound is also employed in dye manufacturing. Its ability to undergo electrophilic aromatic substitution allows it to be used as a precursor for azo dyes and other colorants.

Data Table: Common Dyes Derived from this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Azo Dyes | Textiles | Various |

| Acid Dyes | Leather and Wool | Bright shades |

| Basic Dyes | Paper and Wood | Bright colors |

Material Science

In material science, this compound is explored for its potential in creating polymeric materials with specific properties.

Research Findings

Studies have shown that incorporating this compound into polymers can enhance thermal stability and mechanical strength. For instance, the addition of this compound to polycarbonate matrices has resulted in improved impact resistance.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity. The dimethylamino group can also play a role in modulating the compound’s activity by affecting its electronic properties and solubility.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Halogenated N,N-Dimethylanilines

Electronic Effects :

- The 3-Bromo-5-chloro derivative exhibits strong electron-withdrawing effects due to the combined inductive (-I) effects of Br and Cl. This reduces electron density at the aromatic ring, making it less reactive in electrophilic substitutions but ideal for oxidative cross-couplings .

- In contrast, 4-Bromo-N,N-dimethylaniline has a balanced electronic profile , enabling participation in Pd-catalyzed formylation and Suzuki-Miyaura couplings .

Reactivity in Catalytic Reactions

Table 2: Reactivity in Pd-Catalyzed Reactions

Steric vs. Electronic Influence :

- The 3,5-dihalogenation in this compound introduces significant steric hindrance, limiting its use in bulky ligand-dependent reactions. However, this feature is advantageous in fluorination, where precise positioning is critical .

- 4-Bromo-N,N-dimethylaniline, with a single substituent, shows higher reactivity in cross-couplings due to reduced steric constraints .

Biological Activity

3-Bromo-5-chloro-N,N-dimethylaniline is a halogenated aniline compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C₈H₁₁BrClN

- Molecular Weight: 200.54 g/mol

- Functional Groups: Bromine and chlorine substituents on the aromatic ring, and dimethylamino group.

The presence of halogen atoms significantly influences the compound's reactivity and biological interactions, affecting its binding affinity to various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents can enhance or modify the electronic properties of the compound, thereby influencing its biological efficacy.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. It has been tested against several bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Bacillus subtilis | Moderate |

| Xanthomonas campestris | Weak |

The compound demonstrated varying degrees of effectiveness, suggesting potential applications in antibacterial formulations .

Antioxidant Properties

The antioxidant activity was assessed using various assays, including DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that this compound can effectively reduce oxidative stress by neutralizing free radicals, which is crucial for preventing cellular damage.

Case Studies

-

Synthesis and Biological Evaluation:

A study focused on synthesizing this compound and evaluating its biological properties. The compound was synthesized through regioselective halogenation of N,N-dimethylaniline, yielding a product with significant antimicrobial activity against Gram-positive and Gram-negative bacteria . -

Zinc Complex Formation:

Another investigation explored the formation of zinc complexes with this compound derivatives. These complexes exhibited enhanced stability and improved biological activity compared to their parent compounds, highlighting the importance of metal coordination in enhancing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-chloro-N,N-dimethylaniline with high regioselectivity?

Methodological Answer:

- Direct Halogenation : Start with N,N-dimethylaniline and employ sequential halogenation. Bromination can be achieved using Br₂ in acetic acid at 0–5°C, followed by chlorination with NaOCl (hypochlorite) under controlled pH to avoid overhalogenation .

- Thermal Rearrangement : Alternatively, thermolysis of pre-substituted intermediates (e.g., brominated N,N-dimethylanilinium salts) at 180°C may yield the desired product, though competing pathways (e.g., Stevens or Sommelet rearrangements) require careful monitoring via GC-MS and NMR to confirm regiochemistry .

- Key Considerations : Use inert atmospheres to prevent oxidation, and optimize reaction stoichiometry to minimize byproducts like polyhalogenated derivatives.

Q. How can conflicting spectroscopic data (e.g., NMR, MS) for this compound be resolved?

Methodological Answer:

- NMR Analysis : Compare chemical shifts with analogous compounds. For example, aromatic protons in the 3,5-disubstituted structure should exhibit distinct splitting patterns (e.g., doublet of doublets) due to para- and meta-coupling. Reference data for 4-chloro-N,N-dimethylaniline (δ ~6.6–7.2 ppm for aromatic protons) can guide assignments .

- Mass Spectrometry : Look for characteristic isotopic patterns (²⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) in the molecular ion cluster. Fragmentation pathways (e.g., loss of CH₃ groups) should align with dimethylamine substituents .

- Cross-Validation : Use X-ray crystallography (e.g., SHELX refinement ) to confirm bond angles and halogen positions if single crystals are obtainable.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Toxicity Mitigation : Wear nitrile gloves and fume hoods due to potential carcinogenicity (IARC Group 3 classification) and neurotoxic risks .

- Waste Disposal : Halogenated aromatic amines require neutralization with dilute HCl before disposal to prevent environmental leaching .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 0–6°C to inhibit oxidative degradation .

Advanced Research Questions

Q. How can computational methods (e.g., TD-DFT) predict the electronic excited-state behavior of this compound?

Methodological Answer:

- Modeling Approach : Use time-dependent density functional theory (TD-DFT) with solvent corrections (e.g., acetonitrile) to simulate UV-Vis spectra. Compare results with experimental data for 4-fluoro-N,N-dimethylaniline analogs, where charge-transfer states are absent despite substituent effects .

- Key Parameters : Optimize geometry at the B3LYP/6-31G* level and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict photostability and reactivity in photocatalytic applications .

Q. What mechanistic insights explain unexpected byproducts (e.g., benzyl derivatives) during synthesis?

Methodological Answer:

- Rearrangement Pathways : Investigate competing mechanisms like Stevens (1,2-shift) vs. Sommelet-Hauser (ortho rearrangement) using deuterium labeling or trapping experiments. For example, thermolysis of iodide analogs (e.g., lb in ) produces o/p-benzyl derivatives due to radical intermediates .

- Quenching Studies : Monitor reaction progress with Stern-Volmer analysis (fluorescence quenching via iridium complexes) to identify transient intermediates .

Q. How does the steric and electronic profile of this compound influence its role in catalytic systems?

Methodological Answer:

- Ligand Design : The electron-withdrawing Br/Cl substituents enhance Lewis acidity, making the compound a potential ligand for transition metals (e.g., Ir or Ru). Test catalytic efficiency in cross-coupling reactions via cyclic voltammetry to assess redox activity .

- Steric Effects : Compare turnover frequencies (TOF) with less-halogenated analogs to quantify steric hindrance at the dimethylamino group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.